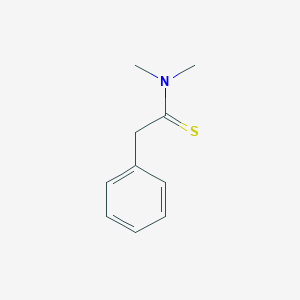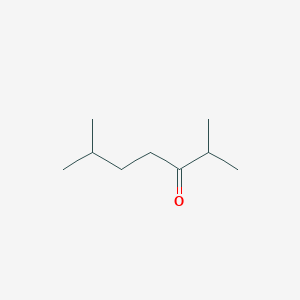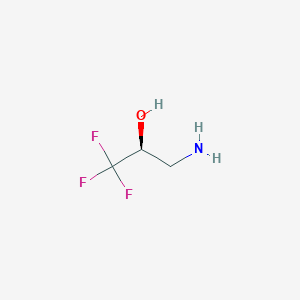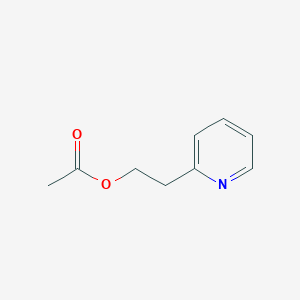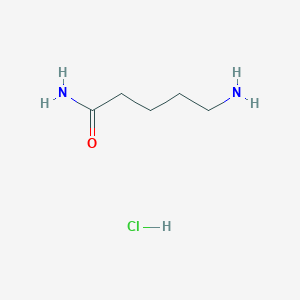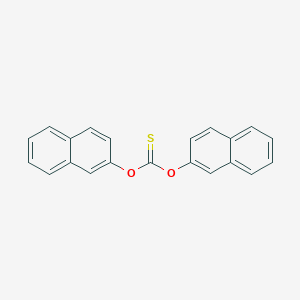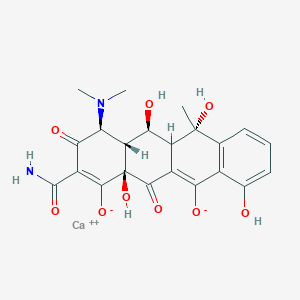
オキシテトラサイクリンヘミカルシウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
オキシテトラサイクリンは、テトラサイクリン系抗生物質の第2号として発見された広域スペクトルの抗生物質です。放線菌のストレプトマイセス・リモースから得られ、さまざまな細菌感染症の治療に使用されます。 オキシテトラサイクリンは、細菌が必須タンパク質を生成する能力を阻害することにより、細菌の増殖と増殖を抑制します .
2. 製法
合成経路と反応条件: オキシテトラサイクリンは、放線菌のストレプトマイセス・リモースを用いた発酵プロセスによって合成されます。このプロセスには、以下の手順が含まれます。
発酵: ストレプトマイセス・リモースを適切な培地で培養し、オキシテトラサイクリンを生成します。
抽出: 抗生物質は、発酵液から溶媒を用いて抽出されます。
工業的生産方法: 工業的な環境では、オキシテトラサイクリン塩酸塩は、無水塩化カルシウムをメタノールに溶解し、ろ過のために珪藻土を加え、次いで高純度の塩酸を加えることによって製造されます。次に、オキシテトラサイクリン二水和物を加え、さらに塩酸を加えて冷却結晶化を行います。 得られた結晶は、遠心分離機で分離し、メタノールで洗浄し、乾燥させて最終製品を得ます .
作用機序
オキシテトラサイクリンは、リボソームの30Sサブユニットに結合することにより、細菌細胞の増殖を阻害します。これは、アミノアシルtRNAがリボソームのA部位に結合するのを防ぎます。 この翻訳の阻害は可逆的であり、細菌の増殖と増殖に必要な必須タンパク質の産生を効果的に停止します .
類似化合物:
テトラサイクリン: オキシテトラサイクリンの母体化合物であり、同様の抗菌作用があります。
ドキシサイクリン: より強力なテトラサイクリン誘導体であり、半減期が長いです。
ミノサイクリン: 脂溶性が向上し、より広域スペクトルな活性を示すテトラサイクリン誘導体
オキシテトラサイクリンの独自性: オキシテトラサイクリンは、広域スペクトル活性を持ち、さまざまな細菌感染症を治療できる点が独特です。 特に、グラム陽性菌とグラム陰性菌、および特定の非定型病原体に対して効果的です .
結論として、オキシテトラサイクリンは、科学および産業のさまざまな分野で重要な用途を持つ、汎用性があり、広く使用されている抗生物質です。その独特の特性と広域スペクトル活性は、細菌感染症との闘いにおいて貴重なツールとなっています。
科学的研究の応用
オキシテトラサイクリンは、科学研究において幅広い用途があります。
化学: 抗生物質の合成と分解の研究のためのモデル化合物として使用されます。
生物学: 細菌のタンパク質合成と耐性機構の研究に使用されます。
生化学分析
Biochemical Properties
Oxytetracycline hemicalcium salt plays a significant role in biochemical reactions. It inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is crucial for its antimicrobial activity.
Cellular Effects
Oxytetracycline hemicalcium salt has profound effects on various types of cells and cellular processes. It influences cell function by interfering with protein synthesis, which results in cell death . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of oxytetracycline hemicalcium salt involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This inhibits protein synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxytetracycline hemicalcium salt change over time. The concentration of oxytetracycline in the soil decreased significantly during 30 days of incubation . This suggests that the product’s stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of oxytetracycline hemicalcium salt vary with different dosages in animal models. In large animals, daily injections of standard dosages are usually sufficient to maintain effective inhibitory concentrations . High doses may lead to toxic or adverse effects, emphasizing the importance of appropriate dosage determination.
Metabolic Pathways
Oxytetracycline hemicalcium salt is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to affect purine synthesis and ribosome structure and function .
Transport and Distribution
Oxytetracycline hemicalcium salt is transported and distributed within cells and tissues. It is lipophilic, allowing it to easily pass through a cell membrane and passively diffuse through channels in the bacterial membrane . This property influences its localization and accumulation within cells.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the ribosomes where it interferes with protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Oxytetracycline is synthesized through a fermentation process involving the actinomycete Streptomyces rimosus. The process includes the following steps:
Fermentation: Streptomyces rimosus is cultured in a suitable medium to produce oxytetracycline.
Extraction: The antibiotic is extracted from the fermentation broth using solvents.
Purification: The crude product is purified through crystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, oxytetracycline hydrochloride is produced by dissolving anhydrous calcium chloride in methanol, adding diatomaceous earth for filtration, and then adding high-purity hydrochloric acid. The oxytetracycline dihydrate is then added, followed by further addition of hydrochloric acid for cooling crystallization. The resulting crystals are centrifuged, leached with methanol, and dried to obtain the final product .
化学反応の分析
反応の種類: オキシテトラサイクリンは、以下を含むさまざまな化学反応を起こします。
酸化: オキシテトラサイクリンは、酸化されて無水オキシテトラサイクリンを生成できます。
還元: 還元反応は、オキシテトラサイクリンをその還元形に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
無水オキシテトラサイクリン: 酸化によって生成されます。
還元型オキシテトラサイクリン: 還元によって生成されます。
置換誘導体: 置換反応によって生成されます.
類似化合物との比較
Tetracycline: The parent compound of oxytetracycline, with similar antibacterial properties.
Doxycycline: A more potent tetracycline derivative with a longer half-life.
Minocycline: Another tetracycline derivative with enhanced lipid solubility and broader spectrum of activity
Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its broad-spectrum activity and its ability to treat a wide range of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain atypical pathogens .
特性
CAS番号 |
15251-48-6 |
|---|---|
分子式 |
C44H46CaN4O18 |
分子量 |
958.9 g/mol |
IUPAC名 |
calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |
InChI |
InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2 |
InChIキー |
VANYVCHXDYVKSI-UHFFFAOYSA-L |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
異性体SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |
正規SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Color/Form |
Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |
密度 |
1.634 at 20 °C |
melting_point |
184.5 °C |
物理的記述 |
Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
関連するCAS |
2058-46-0 (mono-hydrochloride) 6153-64-6 (di-hydrate) 6153-65-7 (di-hydrochloride salt, di-hydrate) 64038-91-1 (sulfate (2:1)) 69766-62-7 (hydrochloride salt) 7179-50-2 (calcium (1:1) salt) |
溶解性 |
47 [ug/mL] (The mean of the results at pH 7.4) For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page. SLIGHTLY SOL IN ALCOHOL In water, 3.13X10+2 mg/L at 25 °C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


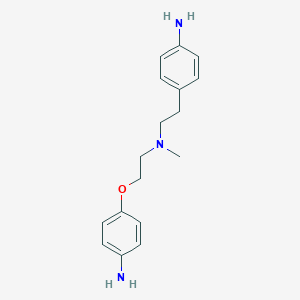
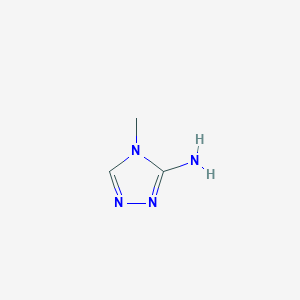
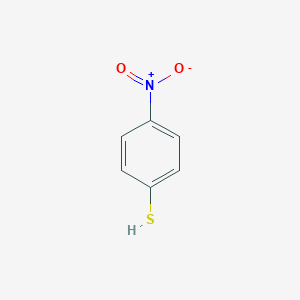

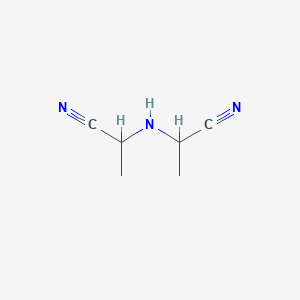
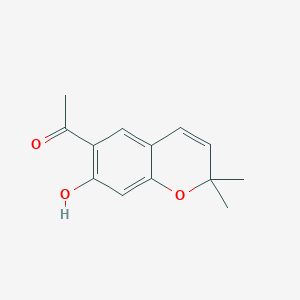
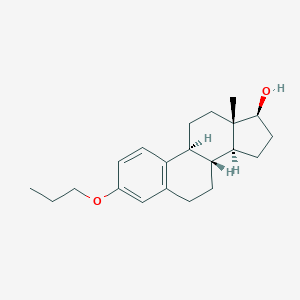
![2-ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[3,4-e]pyrimidin-4-one](/img/structure/B108105.png)
